Corosolic acid

Vue d'ensemble

Description

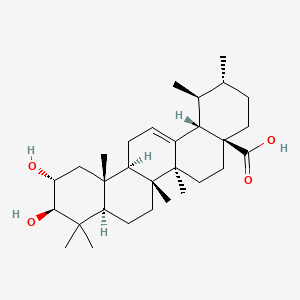

L’acide corosolique est un acide triterpénique pentacyclique que l’on trouve dans les feuilles de l’arbre Banaba (Lagerstroemia speciosa). Il est structurellement similaire à l’acide ursolique, ne différant que par la présence d’un groupe 2-alpha-hydroxy . L’acide corosolique a gagné en popularité pour ses propriétés thérapeutiques potentielles, notamment dans la prise en charge des maladies métaboliques telles que le diabète et la dyslipidémie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide corosolique peut être synthétisé à partir de l’acide ursolique par oxydation. Le procédé implique l’utilisation d’un oxydant pour convertir l’acide ursolique en acide corosolique . Une autre méthode consiste à extraire l’acide corosolique à partir de matières végétales contenant le composé. La matière végétale est traitée et une technique de séparation par lit de résine binaire est appliquée. L’extrait est ensuite acidifié et les impuretés sont acétylées pour modifier leurs caractéristiques physiques et chimiques. L’acide corosolique est séparé et purifié par dissolution dans un solvant, filtration et cristallisation .

Méthodes de production industrielle

La production industrielle de l’acide corosolique consiste à l’extraire de sources végétales telles que Lagerstroemia speciosa. Le processus d’extraction comprend l’extraction et le traitement routiniers de la matière végétale, suivis d’une séparation par lit de résine binaire, d’une acidification et d’une purification par dissolution dans un solvant, filtration et cristallisation. Cette méthode permet d’obtenir des cristaux d’acide corosolique pur avec une pureté supérieure à 95 %, adaptés à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

L’acide corosolique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés thérapeutiques.

Réactifs et conditions courants

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) peuvent être utilisés pour réduire les dérivés de l’acide corosolique.

Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’acide corosolique, qui peuvent avoir des activités biologiques améliorées ou des propriétés pharmacocinétiques améliorées.

Applications de la recherche scientifique

L’acide corosolique a fait l’objet de nombreuses études pour ses applications thérapeutiques potentielles. Parmi les principaux domaines de recherche, citons :

Propriétés antidiabétiques : L’acide corosolique améliore l’absorption du glucose, augmente la sensibilité à l’insuline et inhibe les enzymes impliquées dans l’absorption des glucides, telles que l’alpha-amylase et l’alpha-glucosidase.

Effets anti-inflammatoires : Il a été démontré qu’il réduisait l’inflammation en inhibant les cytokines et les voies pro-inflammatoires.

Propriétés anticancéreuses : L’acide corosolique présente des effets anticancéreux en induisant l’apoptose et en inhibant la prolifération des cellules cancéreuses.

Effets anti-obésité : Il contribue à réduire le poids corporel et à améliorer les profils lipidiques en modulant le métabolisme des lipides.

Applications De Recherche Scientifique

Anti-Diabetic Effects

Corosolic acid is often referred to as "plant insulin" due to its significant hypoglycemic effects. Research indicates that it enhances glucose uptake in cells and improves insulin sensitivity.

- Mechanism of Action : this compound activates insulin signaling pathways, notably through the modulation of glucose transporter type 4 (GLUT4) translocation to the cell membrane . It also reduces oxidative stress in diabetic models, contributing to improved endothelial function.

- Case Study : A study demonstrated that this compound administration in diabetic rats led to a marked decrease in blood glucose levels and improved lipid profiles, showcasing its potential as a therapeutic agent for Type 2 diabetes .

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

- Mechanism of Action : It modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of inflammatory mediators .

- Case Study : In a model of metabolic syndrome, this compound treatment resulted in decreased levels of reactive oxygen species (ROS) and improved endothelial function, indicating its role in mitigating inflammation-related conditions .

Anti-Cancer Potential

Emerging evidence suggests that this compound may have significant anti-cancer properties through various mechanisms.

- Mechanism of Action : this compound influences multiple signaling pathways involved in cancer progression, including apoptosis and angiogenesis. It has been shown to synergize with other anticancer agents, enhancing their efficacy against tumor cells .

- Case Study : Research on hepatocellular carcinoma cells indicated that this compound inhibited cell proliferation and induced apoptosis via modulation of cyclin-dependent kinases and other cancer-related proteins .

Anti-Obesity Effects

This compound has been studied for its role in weight management and obesity-related conditions.

- Mechanism of Action : It promotes lipid metabolism and reduces fat accumulation by enhancing thermogenesis and influencing adipocyte differentiation .

- Case Study : In obese rat models, administration of this compound resulted in significant reductions in body weight and fat mass, along with improvements in metabolic parameters such as serum cholesterol levels .

Pharmacokinetics and Formulation Challenges

Despite its promising effects, this compound faces challenges regarding bioavailability due to its low water solubility.

- Formulation Strategies : Innovative formulations such as phospholipid-based systems and self-microemulsifying drug delivery systems have been explored to enhance the oral bioavailability of this compound . These methods aim to improve absorption rates and therapeutic efficacy.

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Diabetic | Activates insulin signaling; reduces oxidative stress | Decreased blood glucose levels in diabetic models |

| Anti-Inflammatory | Inhibits NF-κB pathway; reduces cytokines | Improved endothelial function in metabolic syndrome |

| Anti-Cancer | Modulates apoptosis; inhibits tumor growth | Induced apoptosis in liver cancer cells |

| Anti-Obesity | Enhances lipid metabolism; promotes thermogenesis | Significant weight loss in obese rat models |

Mécanisme D'action

L’acide corosolique exerce ses effets par le biais de plusieurs mécanismes :

Sensibilité à l’insuline : Il améliore la sensibilité des récepteurs à l’insuline en inhibant la tyrosine phosphatase, ce qui réduit l’activité du site du récepteur à l’insuline.

Absorption du glucose : L’acide corosolique améliore l’absorption du glucose en ouvrant de nouvelles voies pour que l’insuline pénètre dans les cellules.

Voies anti-inflammatoires : Il régule le NF-kappaB, le métabolisme lipidique hépatique et la signalisation des cytokines fibrogènes.

Mécanismes anticancéreux : L’acide corosolique diminue le niveau de bêta-caténine intracellulaire et supprime la prolifération des cellules cancéreuses en favorisant la phosphorylation de l’extrémité N-terminale et la dégradation des protéasomes de la bêta-caténine.

Comparaison Avec Des Composés Similaires

L’acide corosolique est structurellement similaire à plusieurs autres triterpénoïdes pentacycliques, notamment :

Acide ursolique : Structure similaire mais sans le groupe 2-alpha-hydroxy.

Acide oléanolique : Un autre triterpénoïde pentacyclique présentant des propriétés antidiabétiques et anti-inflammatoires similaires.

Acide maslinique : Connu pour ses effets anti-inflammatoires et antitumoraux.

Acide asiatique : Présente des propriétés anti-inflammatoires et cicatrisantes.

Acide bétulinique : Connu pour ses activités anticancéreuses et anti-VIH.

L’acide corosolique se distingue par sa combinaison unique de propriétés antidiabétiques, anti-inflammatoires et anticancéreuses, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques.

Activité Biologique

Corosolic acid, a triterpenoid compound primarily extracted from the leaves of Lagerstroemia speciosa, has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including its anti-diabetic, anti-inflammatory, anti-cancer, and cardioprotective properties, supported by relevant studies and findings.

This compound is characterized by its low water solubility, which may limit its bioavailability when administered orally. However, various formulation strategies, such as self-microemulsified drug delivery systems, have been explored to enhance its absorption and efficacy . The compound exhibits a range of biological mechanisms, including:

- Protein Kinase C Inhibition : this compound has been shown to inhibit protein kinase C (PKC), which plays a crucial role in cellular signaling pathways related to proliferation and apoptosis .

- Insulin Sensitization : It enhances insulin receptor phosphorylation and GLUT4 translocation, promoting glucose uptake in muscle cells .

Anti-Diabetic Effects

This compound has demonstrated significant anti-diabetic properties across various studies. A notable clinical trial involving 31 subjects indicated that a single oral dose of this compound significantly lowered post-challenge plasma glucose levels during an oral glucose tolerance test (OGTT) .

Table 1: Summary of Anti-Diabetic Effects

| Study | Sample Size | Dosage | Key Findings |

|---|---|---|---|

| Clinical Trial | 31 | 10 mg | Lowered plasma glucose levels post-OGTT |

| Animal Study | 23 | Varies | Improved insulin sensitivity and reduced hyperglycemia |

Anti-Cancer Activity

This compound exhibits potent anti-cancer effects through various mechanisms. It has been found to induce apoptosis in several cancer cell lines, including HL-60 (leukemia), MCF-7 (breast carcinoma), and Hep-G2 (liver carcinoma) . Its action appears to be mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

Case Study: Hepatocellular Carcinoma (HCC)

In vitro studies on HCC cell lines revealed that this compound inhibited cell migration and proliferation with an IC50 of 2.5 µM for migration and 50 µM for cytotoxicity . The compound's efficacy was linked to the suppression of the VEGFR2/FAK signaling pathway.

Table 2: Summary of Anti-Cancer Studies

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Hepatocellular | Huh7 | 2.5 (migration) | Inhibition of VEGFR2/FAK signaling |

| Breast Carcinoma | MCF-7 | Not specified | Induction of apoptosis |

| Leukemia | HL-60 | Not specified | PKC inhibition |

Cardioprotective Effects

Recent studies have highlighted the cardioprotective potential of this compound in diabetic models. A study involving diabetic rats demonstrated that treatment with this compound improved cardiac function and reduced myocardial damage induced by isoproterenol . The protective effects were attributed to enhanced PPAR-γ activation and reduced oxidative stress.

Table 3: Cardioprotective Effects in Diabetic Rats

| Parameter | Diabetic Control Group | This compound Treated Group |

|---|---|---|

| Mean Arterial Pressure (MAP) | Decreased | Increased |

| Creatine Kinase-MB (CK-MB) | Elevated | Significantly reduced |

| Lactate Dehydrogenase (LDH) | Elevated | Significantly reduced |

Propriétés

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSQOYIOKBQOW-ZSDYHTTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904142 | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-24-4 | |

| Record name | Corosolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corosolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COROSOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.